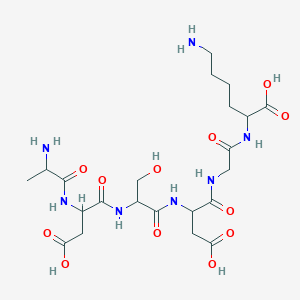
D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt (9CI) is a synthetic derivative of inositol phosphate. This compound is known for its ability to release intracellular calcium, making it a valuable tool in biochemical research. The fluorine substitution at the 3-position prevents its conversion to other inositol phosphates, thereby providing a unique pathway for studying calcium signaling and related biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt involves multiple steps. The starting material, myo-inositol, undergoes selective fluorination at the 3-position. This is followed by phosphorylation at the 1, 4, and 5 positions to yield the trisphosphate derivative. The final product is obtained by neutralizing the trisphosphate with sodium hydroxide to form the hexasodium salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as fluorination, phosphorylation, and neutralization, followed by purification using techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It does not undergo oxidation or reduction reactions under normal conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include fluorinating agents, phosphorylating agents, and sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products: The major product formed from the reactions of this compound is the hexasodium salt of the trisphosphate derivative. This product is stable and can be used in various biochemical assays .
Aplicaciones Científicas De Investigación
D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt is widely used in scientific research due to its ability to release intracellular calcium. This property makes it a valuable tool for studying calcium signaling pathways, which are crucial in various physiological processes such as muscle contraction, neurotransmitter release, and cell proliferation .
In chemistry, this compound is used to study the interactions between inositol phosphates and other biomolecules In biology, it is used to investigate the role of calcium signaling in cellular functionsIn industry, it is used in the production of biochemical reagents and assays .
Mecanismo De Acción
The mechanism of action of D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt involves the release of intracellular calcium. The compound binds to specific receptors on the endoplasmic reticulum, triggering the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration activates various signaling pathways, leading to physiological responses such as muscle contraction and neurotransmitter release .
Comparación Con Compuestos Similares
Similar Compounds:
- D-myo-Inositol 1,4,5-trisphosphate
- D-myo-Inositol 1,3,4,5-tetrakisphosphate
- D-myo-Inositol 1,4-bisphosphate
Uniqueness: D-myo-Inositol, 3-deoxy-3-fluoro-, 1,4,5-tris(dihydrogen phosphate), hexasodium salt is unique due to the presence of the fluorine atom at the 3-position. This substitution prevents its conversion to other inositol phosphates, allowing for specific studies on calcium signaling without interference from other pathways .
Propiedades
Fórmula molecular |
C6H8FNa6O14P3 |
|---|---|
Peso molecular |
553.98 g/mol |
Nombre IUPAC |
hexasodium;(2-fluoro-3,5-dihydroxy-4,6-diphosphonatooxycyclohexyl) phosphate |
InChI |
InChI=1S/C6H14FO14P3.6Na/c7-1-2(8)5(20-23(13,14)15)3(9)6(21-24(16,17)18)4(1)19-22(10,11)12;;;;;;/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6 |
Clave InChI |
VFNWMLQRKXRHML-UHFFFAOYSA-H |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])F)O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)




![9-Bromo-3-cyano-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl trifluoromethanesulfonate](/img/structure/B12097986.png)

![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)

![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)



